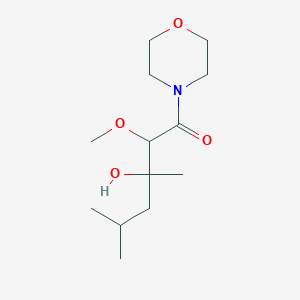![molecular formula C21H25NO3S B12594755 Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl- CAS No. 644980-56-3](/img/structure/B12594755.png)
Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl- is a complex organic compound that belongs to the class of benzenesulfonamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide derivatives typically involves the reaction of benzenesulfonyl chloride with amines. For the specific compound , the synthetic route may involve the following steps:
Formation of the Intermediate: The initial step involves the reaction of benzenesulfonyl chloride with a suitable amine to form the intermediate benzenesulfonamide.
Cyclopentylation: The intermediate is then reacted with cyclopentylamine under controlled conditions to introduce the cyclopentyl group.
Dimethylbenzoylation: Finally, the compound is subjected to a Friedel-Crafts acylation reaction with 3,5-dimethylbenzoyl chloride to introduce the dimethylbenzoyl group.
Industrial Production Methods
Industrial production of benzenesulfonamide derivatives often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfonic acids and related derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzenesulfonamide derivatives.
科学的研究の応用
Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes.
Anticancer Research: The compound has shown promise in inhibiting the growth of certain cancer cell lines.
Antimicrobial Agents: It has been evaluated for its antimicrobial properties against various bacterial strains.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl- involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in tissues. By inhibiting these enzymes, the compound can disrupt cellular processes in cancer cells and bacteria, leading to their death .
類似化合物との比較
Similar Compounds
Benzenesulfonamide: A simpler derivative with similar enzyme inhibition properties.
N,N-Dimethylbenzenesulfonamide: Another derivative with potential biological activities.
3-(Indoline-1-carbonyl)-N-(substituted)benzenesulfonamide: Known for its anticancer properties.
Uniqueness
Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl- is unique due to its specific structural features, which confer high selectivity and potency as an enzyme inhibitor. Its cyclopentyl and dimethylbenzoyl groups enhance its binding affinity and specificity towards target enzymes, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
644980-56-3 |
|---|---|
分子式 |
C21H25NO3S |
分子量 |
371.5 g/mol |
IUPAC名 |
N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H25NO3S/c1-15-6-8-19(9-7-15)26(24,25)22-21(10-4-5-11-21)20(23)18-13-16(2)12-17(3)14-18/h6-9,12-14,22H,4-5,10-11H2,1-3H3 |
InChIキー |
VRDDASMMGISCML-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2(CCCC2)C(=O)C3=CC(=CC(=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


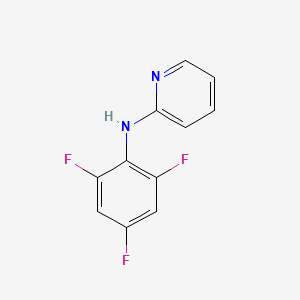
![N-{2-[4-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12594677.png)
![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B12594694.png)
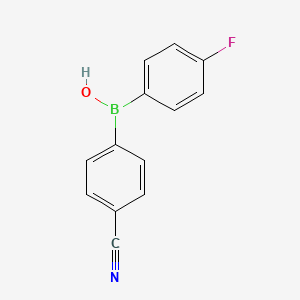
![5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide](/img/structure/B12594712.png)
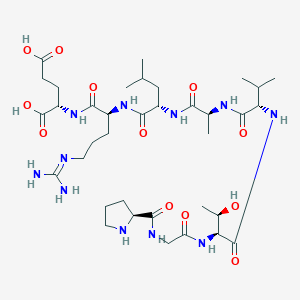
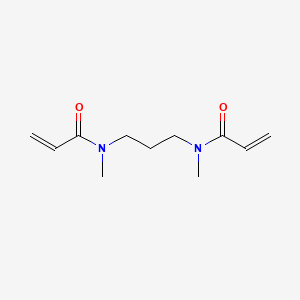
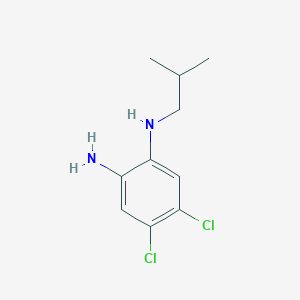
![3-Hydroxy-4-({[3-(trimethoxysilyl)propyl]amino}methylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12594727.png)
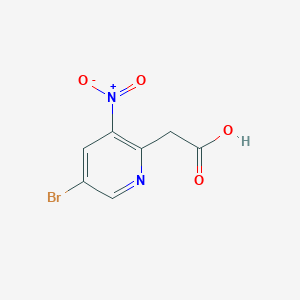
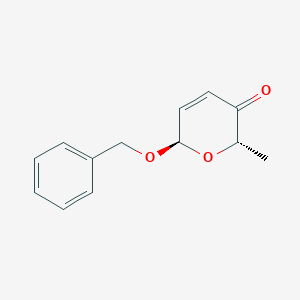
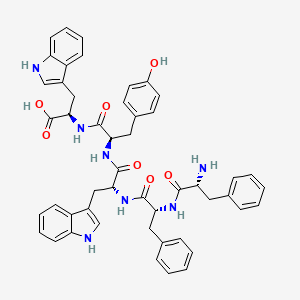
![2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one](/img/structure/B12594759.png)
